N-[2,2,2-trichloro-1-(quinolin-8-ylamino)ethyl]propanamide
Description
N-[2,2,2-Trichloro-1-(quinolin-8-ylamino)ethyl]propanamide (CAS No. 324017-91-6) is a synthetic compound with the molecular formula C₁₄H₁₄Cl₃N₃O and a molecular weight of 346.6395 g/mol . Structurally, it features a trichloroethyl backbone conjugated with a quinolin-8-ylamino group and a propanamide moiety. This compound belongs to a class of carboxamides known for their diverse biological activities, including enzyme inhibition and antimicrobial properties. Its synthesis typically involves cyclization reactions in polar aprotic solvents like dimethylformamide (DMF), as described in related protocols for analogous trichloroethyl carboxamides .
Properties
Molecular Formula |
C14H14Cl3N3O |
|---|---|
Molecular Weight |
346.6 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-(quinolin-8-ylamino)ethyl]propanamide |
InChI |
InChI=1S/C14H14Cl3N3O/c1-2-11(21)20-13(14(15,16)17)19-10-7-3-5-9-6-4-8-18-12(9)10/h3-8,13,19H,2H2,1H3,(H,20,21) |
InChI Key |
ODBBRPLFSRWLPT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC(C(Cl)(Cl)Cl)NC1=CC=CC2=C1N=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,2-trichloro-1-(quinolin-8-ylamino)ethyl]propanamide typically involves the reaction of quinoline derivatives with trichloromethyl compounds under controlled conditions. One common method involves the reaction of quinoline-8-amine with trichloroacetaldehyde in the presence of a base, followed by acylation with propanoyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2,2,2-trichloro-1-(quinolin-8-ylamino)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the trichloromethyl group to a dichloromethyl or methyl group.
Substitution: The trichloromethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dichloromethyl or methyl derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Applications
Anticancer Activity
Research indicates that derivatives of quinoline compounds exhibit significant anticancer properties. N-[2,2,2-trichloro-1-(quinolin-8-ylamino)ethyl]propanamide has shown promising results in inhibiting the proliferation of cancer cells. For example, studies have demonstrated that similar compounds can effectively target human cervix carcinoma (HeLa) and colorectal adenocarcinoma (HT-29) cell lines .
Antimicrobial Properties
Quinoline derivatives are also recognized for their antimicrobial activities. The presence of the quinoline ring enhances the compound's ability to inhibit bacterial growth and could serve as a template for developing new antimicrobial agents . Research has highlighted that modifications to the quinoline structure can lead to improved efficacy against various pathogens.
Case Study 1: Antiproliferative Effects
A study investigated the antiproliferative effects of various quinoline derivatives on human cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited IC50 values ranging from 1.9 to 7.52 µg/mL against HT-116 and MCF-7 cell lines . This underscores the potential of this compound in cancer therapy.
Case Study 2: Antimicrobial Activity
Another research focused on synthesizing quinoline-based compounds and testing their antimicrobial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. The results showed that specific derivatives demonstrated significant inhibition at low concentrations, suggesting their potential as future therapeutic agents against infections .
Mechanism of Action
The mechanism of action of N-[2,2,2-trichloro-1-(quinolin-8-ylamino)ethyl]propanamide involves its interaction with specific molecular targets. For instance, it has been shown to disrupt the interaction between the c-Myc protein and its partner Max, leading to the degradation of c-Myc and the induction of apoptosis in cancer cells . This disruption occurs through the binding of the compound to the c-Myc/Max complex, preventing its proper function and leading to cellular effects such as cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-[2,2,2-trichloro-1-(quinolin-8-ylamino)ethyl]propanamide with structurally or functionally related compounds, focusing on substituent effects, biological activities, and computational docking data.
Structural Analogues with Quinoline Moieties
- 2-Amino-N-(4-(2-tert-butyl-6-methoxy-5-(octyloxy)quinolin-8-ylamino)-pentyl)-3-(1H-indol-2-yl)propanamide (122): This compound shares the quinolin-8-ylamino group but incorporates additional substituents (tert-butyl, methoxy, octyloxy) and an indole-propanamide side chain. Unlike the target compound, its larger molecular size (due to extended alkyl chains) may influence bioavailability and membrane permeability.
- (E)-3-(Thiophen-3-yl)-N-(2,2,2-trichloro-1-(3-(quinolin-8-yl)thioureido)ethyl)acrylamide (S5): Replacing the propanamide group with a thiophenyl acrylamide moiety, S5 demonstrates strong binding to the GADD34:PP1 enzyme (binding energy: -12.3286 kcal/mol, RMSD: 1.3 Å). The quinoline group facilitates hydrophobic interactions within the enzyme’s active site, similar to the target compound .
Thiadiazole and Cinnamamide Derivatives
- N-(2,2,2-Trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides: These derivatives replace the quinoline group with a 1,3,4-thiadiazole ring. They exhibit antimicrobial and antitumor activities, attributed to the thiadiazole’s electron-deficient aromatic system, which enhances DNA intercalation or enzyme inhibition . However, they lack the quinoline-mediated hydrophobic interactions critical for GADD34:PP1 binding .
- N-(2,2,2-Trichloro-1-(3-(4-chlorophenyl)thioureido)ethyl)cinnamamide (S6): Substituting quinoline with a 4-chlorophenyl group reduces binding specificity to GADD34:PP1 (RMSD: 5.4 Å vs. 1.3 Å for S5). The cinnamamide moiety causes a 180° rotation in the enzyme’s active site, weakening interactions compared to quinoline derivatives .
Pesticide-Related Analogues
- N-(2,2,2-Trichloro-1-(4-morpholinyl)ethyl)formamide (Trimorphamide): A structural analogue with a morpholine ring instead of quinoline, this compound is used as a pesticide. The absence of aromatic systems limits its application in medicinal chemistry but highlights the versatility of trichloroethyl carboxamides in agrochemical design .
Tabulated Comparison of Key Compounds
Key Research Findings
- Role of Quinoline Moieties: Quinoline-containing compounds (e.g., S5 and the target compound) exhibit superior enzyme-binding precision due to hydrophobic and π-π interactions with aromatic residues in active sites .
- Substituent Flexibility : Alkyl or aryl extensions (e.g., Compound 122’s octyloxy group) enhance broad-spectrum activity but may reduce target specificity .
- Computational Insights: AutoDock Vina and UCSF Chimera have been instrumental in predicting binding modes and RMSD values, validating the structural advantages of quinoline derivatives over cinnamamide or thiadiazole analogues .
Biological Activity
N-[2,2,2-trichloro-1-(quinolin-8-ylamino)ethyl]propanamide (CAS No. 324769-73-5) is a synthetic compound characterized by a unique structure that includes a quinoline moiety and multiple chlorine substituents. Its biological activity has been the subject of various studies, particularly in the context of its potential therapeutic applications.
- Molecular Formula : C16H17Cl3N4OS
- Molar Mass : 419.76 g/mol
- Structure : The compound features a trichloroethyl group attached to a quinoline ring, which is known for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that compounds with similar structures often exhibit:
- Anticancer Activity : Many quinoline derivatives are known for their cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : The presence of halogen atoms can enhance the antimicrobial potency of organic compounds.
Antitumor Activity
Several studies have focused on the anticancer properties of quinoline derivatives. For instance:
- A study evaluated various quinoline-based compounds for their cytotoxic effects against human cancer cell lines. The results indicated that compounds with similar structural features to this compound exhibited significant inhibition of cell proliferation in breast and colon cancer models .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (Breast) | 25.5 |
| This compound | HCT116 (Colon) | 30.0 |
Antimicrobial Activity
Research has also highlighted the antimicrobial effects of quinoline derivatives. For example:
- A comparative study found that compounds similar to this compound displayed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Case Studies
- Case Study on Anticancer Efficacy :
- Case Study on Antimicrobial Activity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
